
Torsemide-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Torsemide-d7, also known as Torasemide-d7, is a deuterium-labeled version of Torsemide . Torsemide is a loop diuretic that is used extensively in the management of heart failure, renal disease, and cirrhosis . Torsemide-d7 is primarily used as an internal standard for the quantification of Torsemide by GC- or LC-MS .
Synthesis Analysis
During the process development of Torsemide, five process-related substances, which have been specified in the pharmacopeia, would be produced . All these related substances, including compounds A-E, were synthesized via simple procedures and subsequently characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .
Molecular Structure Analysis
The computational insights into the structure of Torsemide have been studied using the DFT-B3LYP technique with 6-31G (d, p) and 6-31++G (d, p) levels .
Chemical Reactions Analysis
Torsemide acts by inhibiting the Na+/K+/2Cl– carrier system (via interference of the chloride binding site) in the lumen of the thick ascending portion of the loop of Henle, resulting in the decrease in reabsorption of sodium and chloride .
Physical And Chemical Properties Analysis
Torsemide-d7 has a molecular formula of C16H20N4O3S and a molecular weight of 355.5 g/mol . It is a white to yellowish-white, crystalline powder that is almost odorless . It is soluble in water .
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics Modeling
Torsemide-d7: is utilized in pharmacokinetic (PK) and pharmacodynamic (PD) modeling to understand its behavior in various population groups. Studies have used human-scale physiologically-based PK-PD modeling to simulate the drug’s effects, including the impact of genetic polymorphisms like CYP2C9 on drug response .
Population Pharmacokinetic Analysis
Population pharmacokinetic (Pop-PK) analysis with Torsemide-d7 helps in identifying inter-individual variability (IIV) in drug response. This approach considers genetic polymorphisms, such as CYP2C9 and OATP1B1, to explain the diversity in drug clearance and absorption among different individuals .
Cardiovascular and Chronic Disease Treatment
Torsemide-d7: is researched for its efficacy in treating cardiovascular and chronic diseases. Its high bioavailability makes it a candidate for seamless transition from intravenous to oral administration in clinical settings, providing consistent therapeutic effects .
Diuretic Response Analysis
The compound is used to analyze diuretic response in patients, particularly how it affects the Na±K±2Cl- reabsorptive pump in the loop of Henle. This is crucial for developing treatments for conditions like hypertension and edema .
Genetic Polymorphism Impact Study
Research involving Torsemide-d7 includes studying the impact of genetic polymorphisms on drug efficacy. This is important for personalized medicine, as it allows for the adjustment of dosages based on individual genetic makeup .
Drug Interaction and Metabolism
Torsemide-d7: is also used to study drug interactions and metabolism, especially how it is processed by enzymes like CYP2C9. Understanding these interactions is vital for predicting potential side effects and optimizing drug therapy .
Safety And Hazards
Orientations Futures
Loop diuretics like Torsemide are one of the cornerstones of treatments for heart failure, but there is sparse robust clinical trial evidence to guide use . Diuretic resistance is a complex clinical problem with poor prognosis and ill-defined treatment options, clearly in need of further study . Novel approaches to diuretic delivery such as subcutaneous furosemide may enable new treatment algorithms in heart failure .
Propriétés
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFQHCMQULJNZ-UENXPIBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Torsemide-d7 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

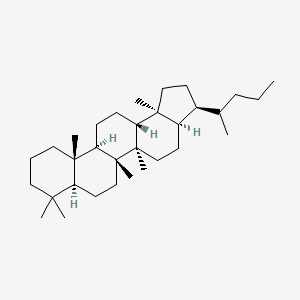
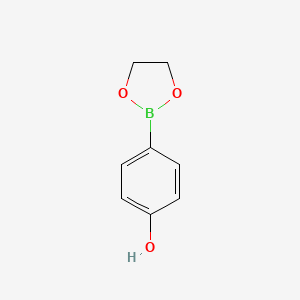
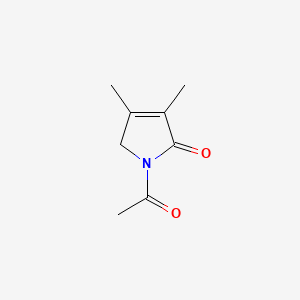
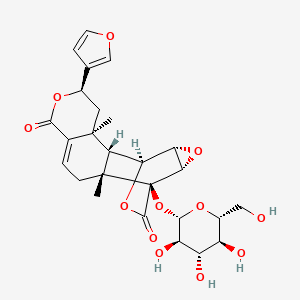
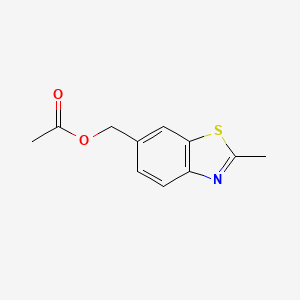
![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)
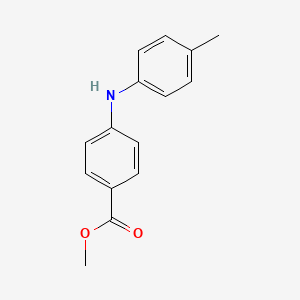
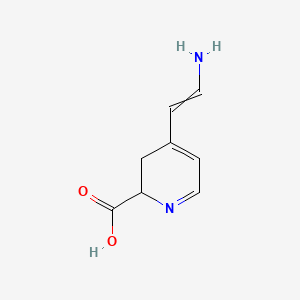



![(E)-7-[(1S,2S,3S,5R)-3-(hexanoylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B564129.png)
